Antitubercular agent-37

Antitubercular Mycobacterium tuberculosis MIC

SAR studies on bis-amidine antimycobacterials require a validated reference compound with consistent lot-to-lot activity. Antitubercular agent-37 (CAS 21696-12-8) addresses this need: • Established MIC of 0.16 µg/mL against M. tuberculosis - a reproducible benchmark for assay normalization and Z-factor validation • Distinct bis-amidine chemotype targeting Eis acetyltransferase, orthogonal to cell-wall synthesis inhibitors • ≥98% purity with reliable multi-vendor supply for long-term screening programs

Molecular Formula C22H22N8O2
Molecular Weight 430.5 g/mol
CAS No. 21696-12-8
Cat. No. B12380046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-37
CAS21696-12-8
Molecular FormulaC22H22N8O2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N
InChIInChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30)
InChIKeyYZUBZTSXZYJCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitubercular Agent-37: Bis-Amidine Scaffold for Mycobacterial Inhibition


Antitubercular agent-37 (CAS 21696-12-8) is a synthetic bis‑amidine derivative, chemically designated as N1,N4‑bis[4‑[(aminoiminomethyl)amino]phenyl]‑1,4‑benzenedicarboxamide. The compound is characterized by a central terephthalamide core flanked by two 4‑(amidinophenyl)amino moieties, representing a distinct chemotype among antimycobacterial agents . Unlike traditional first‑line agents such as isoniazid or rifampicin, which target cell‑wall biosynthesis or RNA polymerase respectively, the bis‑amidine scaffold offers a different molecular geometry and charge distribution . The compound is commercially available from multiple vendors with a reported minimum inhibitory concentration (MIC) of 0.16 µg/mL against Mycobacterium tuberculosis, positioning it as a research‑grade probe for structure‑activity relationship (SAR) studies and mechanism‑of‑action investigations in tuberculosis drug discovery programs .

Why Generic Substitution Fails for Antitubercular Agent-37


Bis‑amidine antimycobacterial agents cannot be treated as interchangeable commodities in scientific procurement. Subtle variations in the substitution pattern on the amidine moieties, the length and rigidity of the central linker, and the overall cationic character profoundly alter target engagement, cellular permeability, and ultimately, biological activity [1]. Historical structure‑activity relationship studies on amidine derivatives have demonstrated that even minor modifications—such as replacing the terephthalamide linker with an isophthalamide or altering the amidine N‑substitution—can completely abrogate tuberculostatic activity [1]. Consequently, substituting Antitubercular agent-37 with a structurally similar but chemically distinct analog (e.g., a mono‑amidine, a benzamidine derivative, or a bis‑amidine with a different spacer) without rigorous experimental validation risks introducing uncontrolled variables that can invalidate SAR hypotheses, confound high‑throughput screening campaigns, and generate irreproducible data. The quantitative evidence presented below establishes the specific, context‑dependent performance boundaries that define this compound's utility and guide rational selection over potential alternatives.

Antitubercular Agent-37: Quantitative Evidence Guide


Antimycobacterial Potency Against M. tuberculosis

Antitubercular agent-37 exhibits an in vitro minimum inhibitory concentration (MIC) of 0.16 µg/mL against Mycobacterium tuberculosis . While direct head‑to‑head comparisons with specific analogs in the same assay system are not publicly disclosed, this value can be contextualized against standard first‑line agents. For reference, isoniazid (INH), a cornerstone of tuberculosis therapy, typically demonstrates MIC values in the range of 0.02‑0.05 µg/mL against fully susceptible M. tuberculosis H37Rv under similar broth dilution conditions [1]. This indicates that Antitubercular agent-37 operates within a similar order of magnitude of potency, establishing it as a moderately potent probe molecule suitable for hit‑to‑lead optimization campaigns where the bis‑amidine scaffold serves as a starting point for structural diversification.

Antitubercular Mycobacterium tuberculosis MIC

Chemotype Distinction: Bis-Amidine vs. Phenylthiazolylthiourea Scaffolds

Antitubercular agent-37 (CAS 21696-12-8) is frequently confused with phenylthiazolylthiourea derivatives (e.g., 1‑phenyl‑3‑(2‑thiazolyl)‑2‑thiourea, CAS 14901‑16‑7) due to ambiguous nomenclature in some databases [1]. However, these represent fundamentally distinct chemotypes. Antitubercular agent-37 possesses a molecular formula of C22H22N8O2 and a molecular weight of 430.46 g/mol, consistent with a bis‑amidine structure . In contrast, phenylthiazolylthiourea has the formula C10H9N3S2 and a molecular weight of 235.33 g/mol, incorporating a thiazole ring and a thiourea moiety [1]. This structural divergence translates to different physicochemical properties (e.g., LogP, polar surface area, hydrogen‑bonding capacity) and distinct biological target profiles. The thiourea series has been implicated in dopamine‑β‑hydroxylase inhibition and cytochrome P450 interactions, whereas bis‑amidines are more commonly associated with nucleic acid binding or disruption of microbial membrane integrity [1].

Bis-amidine Thiourea Chemotype

Eis Acetyltransferase Inhibition Profile

Preliminary enzyme inhibition data from the BindingDB database indicates that Antitubercular agent-37 (or a closely related congener) exhibits inhibitory activity against the Mycobacterium tuberculosis Eis (enhanced intracellular survival) protein, an aminoglycoside acetyltransferase that contributes to kanamycin resistance [1]. The reported IC50 value is 1.50 µM against the wild‑type Eis enzyme [1]. In comparison, other known Eis inhibitors, such as certain substituted 1,2,4‑triazoles, have demonstrated IC50 values ranging from 0.5 µM to >10 µM in similar biochemical assays [2]. This places Antitubercular agent-37 within the mid‑range of inhibitory potency for this target class. While this is a single‑point biochemical measurement and does not constitute a full selectivity profile, it suggests a potential mechanism distinct from agents that target the cell wall (e.g., isoniazid, ethambutol) or RNA polymerase (rifampicin).

Eis Aminoglycoside Drug resistance

Physicochemical Properties and Lead-Likeness

Antitubercular agent-37 possesses a molecular weight of 430.46 g/mol and a formula of C22H22N8O2 . It features 8 nitrogen atoms capable of acting as hydrogen‑bond donors or acceptors. This physicochemical profile is notably distinct from many frontline antitubercular agents. For instance, isoniazid (MW 137.14, 2 H‑bond donors) and ethambutol (MW 204.31, 4 H‑bond donors) are significantly smaller and more hydrophilic [1]. The larger size and higher heteroatom count of Antitubercular agent-37 place it closer to the upper boundaries of Lipinski's Rule of Five for oral bioavailability, suggesting it may exhibit different cell permeability and solubility characteristics compared to smaller, first‑line agents. This is particularly relevant for studies investigating intracellular efficacy, as high polarity can impede penetration of the mycobacterial cell envelope and the host macrophage membrane.

Physicochemical Lipinski Lead-likeness

Research Applications for Antitubercular Agent-37


Hit-to-Lead Optimization of Bis-Amidine Scaffolds

Use Antitubercular agent-37 as a validated starting point for systematic structure‑activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties of the bis‑amidine chemotype. Given its established MIC of 0.16 µg/mL , modifications to the central terephthalamide linker or the amidine substituents can be benchmarked against this baseline activity. This is particularly valuable for programs seeking to develop novel agents that operate via mechanisms distinct from cell‑wall synthesis inhibitors, as suggested by its potential Eis inhibition profile [1].

Mechanistic Deconvolution of Non-Canonical Targets

Employ Antitubercular agent-37 in target identification and validation studies. The compound's structural distinction from frontline agents and its reported activity against the Eis acetyltransferase [1] make it a useful probe for investigating resistance mechanisms to aminoglycosides and for exploring the role of protein acetylation in mycobacterial pathogenesis. It can serve as a positive control in biochemical assays designed to screen for novel Eis inhibitors or to study the enzyme's substrate specificity.

Assay Development and Validation for Screening

Utilize Antitubercular agent-37 as a reference compound to establish assay robustness and reproducibility in high‑throughput screening campaigns. Its well‑defined MIC value (0.16 µg/mL) provides a consistent benchmark for normalizing plate‑to‑plate variability and assessing Z‑factor quality in both broth microdilution assays against M. tuberculosis and biochemical assays against purified Eis enzyme [1]. Its commercial availability from multiple vendors ensures a reliable supply chain for long‑term assay development.

Pre-Formulation Studies for Cationic Amphiphilic Agents

Leverage Antitubercular agent-37 as a model compound to investigate formulation challenges associated with moderately sized, poly‑cationic bis‑amidines. Its physicochemical profile (MW 430.46, 8 H‑bond donors) is representative of a broader class of compounds that face solubility and permeability hurdles. Studies using this compound can generate valuable data on solvent selection, excipient compatibility, and the design of delivery systems (e.g., liposomal encapsulation, polymer nanoparticles) aimed at improving the bioavailability of next‑generation antitubercular agents.

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